4,4,4-Trifluoro-3-methyl-1-phenylbutan-1-one
Overview
Description
4,4,4-Trifluoro-3-methyl-1-phenylbutan-1-one is an organic compound with the molecular formula C10H9F3O. It is a colorless liquid at room temperature and is known for its distinctive aromatic odor. This compound is used in various chemical syntheses and has applications in different fields such as chemistry, biology, and industry.
Scientific Research Applications
4,4,4-Trifluoro-3-methyl-1-phenylbutan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.
Preparation Methods
Synthetic Routes and Reaction Conditions
Reaction of Trifluoroacetone with Benzyl Chloride: One common method involves the reaction of trifluoroacetone with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of benzene with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction is performed under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of 4,4,4-Trifluoro-3-methyl-1-phenylbutan-1-one typically involves large-scale synthesis using the above-mentioned methods. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 4,4,4-Trifluoro-3-methyl-1-phenylbutan-1-one can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-3-methyl-1-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and inhibiting enzyme activity. The trifluoromethyl group enhances its binding affinity and specificity towards the target enzymes.
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: Similar in structure but differs in the position of the trifluoromethyl group.
4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione: Contains a methyl group on the phenyl ring, which alters its chemical properties.
4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione: Contains a naphthyl group instead of a phenyl group, affecting its reactivity and applications.
Uniqueness
4,4,4-Trifluoro-3-methyl-1-phenylbutan-1-one is unique due to its specific trifluoromethyl and phenyl substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high reactivity and specificity, such as in the synthesis of complex organic molecules and enzyme inhibitors.
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]butan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O/c1-2-4-10(15)8-5-3-6-9(7-8)11(12,13)14/h3,5-7H,2,4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLROVMGGICDDJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=CC=C1)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1705-16-4 | |
Record name | 1-[3-(Trifluoromethyl)phenyl]-1-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1705-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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